(R)-DTB-SpiroPAP
Overview
Description
®-DTB-SpiroPAP is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to participate in a wide range of chemical reactions. The compound’s full name is ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, and it is often used as a ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DTB-SpiroPAP typically involves the reaction of 1,1’-binaphthyl-2,2’-diol with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The resulting product is then purified using column chromatography to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-DTB-SpiroPAP involves large-scale reactions using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-DTB-SpiroPAP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of ®-DTB-SpiroPAP.
Scientific Research Applications
®-DTB-SpiroPAP has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, facilitating the formation of chiral products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: ®-DTB-SpiroPAP is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-DTB-SpiroPAP exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The compound’s chiral nature allows it to induce asymmetry in the products formed, making it a valuable tool in asymmetric synthesis. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-DTB-SpiroPAP: The enantiomer of ®-DTB-SpiroPAP, used in similar applications but with opposite chirality.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency in catalysis.
DIPAMP: A chiral phosphine ligand used in hydrogenation reactions.
Uniqueness
®-DTB-SpiroPAP is unique due to its specific chiral properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial.
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSJGBGNHNBSQ-NLXJDERGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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